1,3-Dimethyl-6-(allylamino)uracil

Description

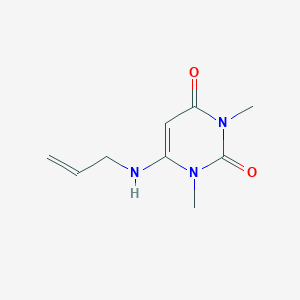

1,3-Dimethyl-6-(allylamino)uracil is a uracil derivative characterized by a 1,3-dimethyl backbone and an allylamino (-NH-CH₂-CH=CH₂) substituent at the 6-position. This structural modification distinguishes it from other uracil-based compounds, such as 5-fluorouracil (5-FU) or 6-amino-1,3-dimethyluracil, by introducing an unsaturated allyl group that influences both chemical reactivity and biological activity. The allylamino group enhances steric bulk and introduces π-electrons, which can affect interactions with biological targets or catalytic systems .

Properties

CAS No. |

70540-90-8 |

|---|---|

Molecular Formula |

C9H13N3O2 |

Molecular Weight |

195.22g/mol |

IUPAC Name |

1,3-dimethyl-6-(prop-2-enylamino)pyrimidine-2,4-dione |

InChI |

InChI=1S/C9H13N3O2/c1-4-5-10-7-6-8(13)12(3)9(14)11(7)2/h4,6,10H,1,5H2,2-3H3 |

InChI Key |

CSUZKYMDPRTLCG-UHFFFAOYSA-N |

SMILES |

CN1C(=CC(=O)N(C1=O)C)NCC=C |

Canonical SMILES |

CN1C(=CC(=O)N(C1=O)C)NCC=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Allylamino vs. Linear Alkylamino Groups

- Allylamino (6-position): Cytotoxicity: Exhibits higher cytotoxicity compared to saturated alkylamino derivatives (e.g., ethylamino or isobutylamino) in tumor cell lines, likely due to the unsaturated bond enhancing reactivity with cellular targets. However, this comes at the cost of reduced selectivity for tumor cells . Catalytic Activity: In selenium dibromide-mediated oxidation reactions, allylamino-substituted compounds (e.g., compound 9) showed moderate catalytic activity (T₁/₂ = 61 min), significantly lower than diethylamino or isopropylamino derivatives (T₁/₂ = 30–35 min) .

- Ethylamino (6-position): Retains selectivity for tumor cells while maintaining moderate cytotoxicity, making it preferable for therapeutic applications requiring targeted action .

Allylamino vs. Benzylamino Groups

- Benzylamino (6-position): Demonstrates both high cytotoxicity and selectivity for tumor cells, attributed to the aromatic ring’s ability to engage in π-π interactions with biological targets. This contrasts with the allylamino derivative, which lacks selectivity .

Comparison with Azido and Amino Derivatives

- 6-Azido Derivatives (e.g., AzBBU): Exhibit antiviral activity against HIV-1 but face resistance mutations (e.g., Y181C). The allylamino derivative’s resistance profile remains unstudied but may differ due to distinct steric and electronic properties .

- 6-Amino Derivatives (e.g., 6-Amino-1,3-dimethyluracil): Serve as precursors in photochemical syntheses (e.g., reaction with acyl halides to form 5-acylamino-6-chloro derivatives) . The allylamino group’s unsaturated nature may offer unique reactivity in similar synthetic pathways.

Positional Isomerism: 5-Substituted vs. 6-Substituted Uracils

- 5-Arylamino Derivatives (e.g., 1-benzyl-5-(arylamino)uracil): Active against DNA viruses (e.g., adenoviruses) and HIV-1, highlighting the importance of substituent position.

Key Research Findings and Data Tables

Table 2: Resistance Profiles of Uracil Derivatives

| Compound | Resistance Mutation | Impact on Efficacy |

|---|---|---|

| AzBBU | Y181C | High resistance |

| AmBBU | Y181C | Moderate resistance |

| This compound | Not reported | Unknown |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.